![molecular formula C25H17NO4 B12912039 5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one CAS No. 62668-81-9](/img/structure/B12912039.png)
5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one is a complex organic compound belonging to the quinolin-2-one family. These compounds are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one typically involves multi-step reactions. One common method includes the use of Ugi/Knoevenagel condensation followed by hydrolysis and Corey–Chaykovsky epoxidation reactions . The reaction conditions often require specific catalysts and reagents such as Cu(OAc)2, Pd(OAc)2, and CO as a carbonyl source .
Industrial Production Methods
Industrial production methods for quinolin-2-one derivatives often involve direct carbonylation of o-alkenylanilines with carbon monoxide, carbon dioxide, or triphosgene . These methods are practical and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Involving nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Cu(OAc)2, Pd(OAc)2.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinolin-2-one derivatives with additional functional groups .
Scientific Research Applications
5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-4-hydroxy-3-phenyl-2H-pyrano[2,3-B]quinolin-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinolin-2-one: A simpler derivative with similar biological activities.
Phenanthridin-6-one: Another related compound with diverse applications.
Properties
CAS No. |
62668-81-9 |
|---|---|
Molecular Formula |
C25H17NO4 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
4-hydroxy-3-phenyl-5-phenylmethoxypyrano[2,3-b]quinolin-2-one |
InChI |
InChI=1S/C25H17NO4/c27-22-20(17-11-5-2-6-12-17)25(28)30-24-21(22)23(18-13-7-8-14-19(18)26-24)29-15-16-9-3-1-4-10-16/h1-14,27H,15H2 |
InChI Key |
MDNNDORLAXNOQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C(=C(C(=O)OC3=NC4=CC=CC=C42)C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


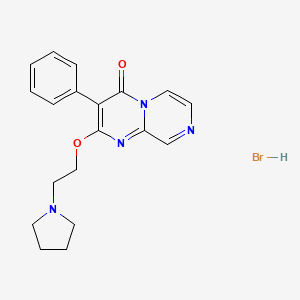
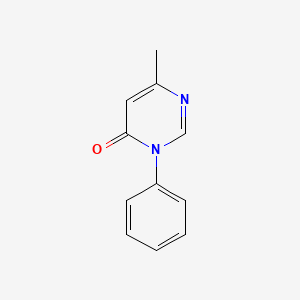
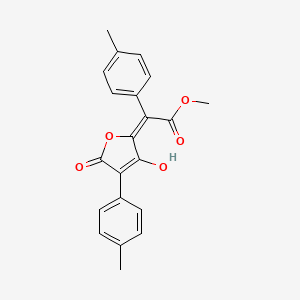
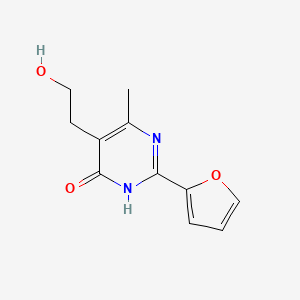

![1H,1'H-[2,2'-Bipyrrole]-4-carbaldehyde](/img/structure/B12912007.png)
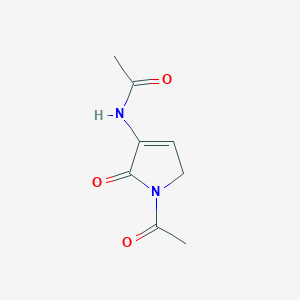
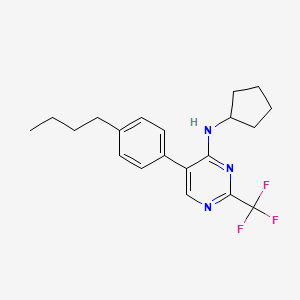
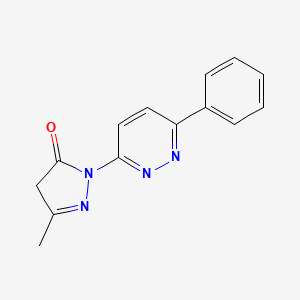

![3-Isobutyryl-2H-cyclohepta[b]furan-2-one](/img/structure/B12912044.png)
![(3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12912056.png)

![7-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12912062.png)
